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Compound of Interest

4-(1H-pyrazol-1-ylmethyl)benzoic
Compound Name: d
aci

Cat. No.: B060750

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(1H-
pyrazol-1-ylmethyl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry
and materials science.[1][2] The structural integrity of such molecules is paramount for their
application, and rigorous characterization is the cornerstone of reliable research and
development. This document details the expected data from Nuclear Magnetic Resonance (*H
and 3C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electrospray lonization
Mass Spectrometry (ESI-MS). Each section includes an in-depth analysis of the spectral
features, causality behind experimental choices, and detailed, field-proven protocols for data
acquisition, designed to serve as a self-validating system for researchers, scientists, and drug
development professionals.

Molecular Structure and Properties

4-(1H-pyrazol-1-ylmethyl)benzoic acid is comprised of a benzoic acid moiety linked to a
pyrazole ring via a methylene bridge. This unique combination of an aromatic carboxylic acid
and a nitrogen-containing heterocycle defines its chemical properties and, consequently, its
spectroscopic signature.

e Molecular Formula: C11H10N202

¢ Molecular Weight: 202.21 g/mol
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e IUPAC Name: 4-[(1H-pyrazol-1-yl)methyl]benzoic acid

Figure 1: Molecular Structure of 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of
organic molecules. For 4-(1H-pyrazol-1-ylmethyl)benzoic acid, both *H and 3C NMR provide
unambiguous confirmation of its structure.

'H NMR Spectroscopic Data

The proton NMR spectrum reveals distinct signals for each type of proton in the molecule. The
choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-ds) is preferred over

chloroform (CDCIs) as it reliably allows for the observation of the acidic carboxylic acid proton,
which can sometimes undergo rapid exchange and become unobservable in other solvents.[3]

[4]

Table 1: Expected *H NMR Data (500 MHz, DMSO-ds)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~12.95 Broad Singlet 1H -COOH
~7.95 Doublet (d) 2H Ar-H (ortho to COOH)
~7.70 Singlet (s) 1H Pyrazole H-5
~7.45 Singlet (s) 1H Pyrazole H-3
~7.40 Doublet (d) 2H Ar-H (ortho to CH2)
~6.25 Triplet (t) 1H Pyrazole H-4

| ~5.50 | Singlet (s) | 2H | -CH2- |

Data are synthesized based on spectral data for analogous pyrazole and benzoic acid
derivatives.[3][5][6]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b060750?utm_src=pdf-body
https://www.benchchem.com/product/b060750?utm_src=pdf-body
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://scispace.com/pdf/complete-assignment-of-1h-and-13c-nmr-spectra-of-anthranilic-1cocnm1htr.pdf
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://spectrabase.com/spectrum/9CV81Jb2gyC
http://www.acgpubs.org/files/20250831125118195-OC-2507-3595-SI.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Expertise & Causality:

e The carboxylic acid proton (~12.95 ppm) is significantly deshielded due to the
electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding,
resulting in a very downfield and broad signal.[3]

e The aromatic protons on the benzene ring appear as two distinct doublets, characteristic of a
1,4-disubstituted pattern. The protons ortho to the electron-withdrawing carboxyl group
(~7.95 ppm) are further downfield than those ortho to the methylene bridge (~7.40 ppm).

e The pyrazole protons show characteristic shifts. H-3 and H-5 are adjacent to a nitrogen atom
and appear as singlets (or narrow doublets), while H-4 is coupled to both and appears as a
triplet.[7]

e The methylene bridge protons (~5.50 ppm) appear as a sharp singlet, integrating to 2H,
confirming the link between the two ring systems.

13C NMR Spectroscopic Data

The 13C NMR spectrum provides a count of the unique carbon environments within the
molecule.

Table 2: Expected 3C NMR Data (125 MHz, DMSO-de)

Chemical Shift (0, ppm) Assignment

~167.5 -COOH

~141.0 Ar-C (ipso to CH2)
~139.5 Pyrazole C-5

~131.0 Ar-C (ipso to COOH)
~130.0 Ar-CH (ortho to COOH)
~129.5 Pyrazole C-3

~127.5 Ar-CH (ortho to CHz2)
~106.0 Pyrazole C-4
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| ~55.0 | -CHz- |

Data are synthesized based on spectral data for analogous pyrazole and benzoic acid
derivatives.[3][7]

Expertise & Causality:

e The carboxyl carbon (~167.5 ppm) is the most deshielded carbon due to its sp2 hybridization
and direct attachment to two oxygen atoms.

e The aromatic and pyrazole carbons resonate in the typical range of ~105-141 ppm. The
specific shifts are influenced by their position relative to substituents (the carboxyl group, the
methylene bridge, and nitrogen atoms).

e The aliphatic methylene carbon (~55.0 ppm) is the most shielded carbon, appearing
significantly upfield.

Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
e Sample Preparation:

o Accurately weigh 5-10 mg of 4-(1H-pyrazol-1-ylmethyl)benzoic acid.[7]

o Dissolve the sample in approximately 0.6 mL of high-purity DMSO-ds. The use of DMSO-
ds is crucial for observing the exchangeable -COOH proton.

o Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Setup (500 MHz Spectrometer):

o Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature
(~298 K).

o Lock the spectrometer on the deuterium signal of DMSO-de and perform shimming to
optimize magnetic field homogeneity.
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e 'H NMR Acquisition:

o Acquire the spectrum with typical parameters: spectral width of 16 ppm, pulse angle of
30°, relaxation delay of 2 seconds, and 16 scans for good signal-to-noise.[7]

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum with typical parameters: spectral width of 240
ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a minimum of 1024 scans to
achieve adequate signal intensity.[7]

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[e]

Phase the spectrum and perform baseline correction.

Calibrate the *H spectrum to the residual DMSO solvent peak (& 2.50 ppm) and the 3C
spectrum to the DMSO carbon signal (6 39.52 ppm).

[e]

Integrate the peaks in the *H NMR spectrum to determine proton ratios.

[e]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups
present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key FT-IR Absorption Bands (KBr Pellet)
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Wavenumber

Vibration Type Intensity Functional Group
(cm™)
O-H Stretch (H- Carboxylic Acid (-
3300-2500 Broad, Strong
bonded) COOH)
C-H Stretch
~3120 ) Medium Ar-H, Pz-H
(Aromatic/Pyrazole)
Carboxylic Acid (-
~1690 C=0 Stretch Strong
COOH)
) Aromatic & Pyrazole
~1610, ~1550 C=C & C=N Stretches  Medium _
Rings
) Carboxylic Acid (-
~1420 C-O-H Bend Medium

COOH)

| ~1300 | C-O Stretch | Strong | Carboxylic Acid (-COOH) |

Data are synthesized based on characteristic frequencies for known functional groups.[7][8][9]

Expertise & Causality:

o The most diagnostic feature is the extremely broad O-H stretching absorption from 3300 to

2500 cm~1. This breadth is a direct result of strong intermolecular hydrogen bonding

between the carboxylic acid groups, forming dimers in the solid state.[9]

e The strong, sharp C=0 stretching band at ~1690 cm~! is characteristic of a carboxylic acid

carbonyl group that is part of a hydrogen-bonded dimer and conjugated with an aromatic

ring.

¢ Absorptions in the 1610-1450 cm~1 region confirm the presence of both the aromatic

benzene and heterocyclic pyrazole rings.[7]

Experimental Protocol: KBr Pellet Method

This method is a standard and reliable way to prepare solid samples for transmission FT-IR

analysis.
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Grind KBr [Grind Sample (1-2 mg)]

[Mix Sample & KBr (1:100 ratio)]

[Load Mixture into Pellet Die]

'

[Apply Pressure (8-10 tons) under Vacuum]

'

[Obtain Transparent Pellea

[Analyze in FTIR]

Click to download full resolution via product page

Figure 2: Workflow for KBr Pellet Preparation

e Preparation:

o Gently grind ~100-200 mg of spectroscopic grade Potassium Bromide (KBr) in an agate
mortar to a fine powder. KBr is hygroscopic; therefore, this process should be performed
quickly in a low-humidity environment.

o In a separate clean agate mortar, grind 1-2 mg of the 4-(1H-pyrazol-1-ylmethyl)benzoic
acid sample to a fine, consistent powder.

e Mixing:
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o Add the ground KBr to the mortar containing the sample. The typical sample-to-KBr ratio
should be approximately 1:100.[8]

o Mix thoroughly by gentle grinding for about a minute to ensure the sample is
homogeneously dispersed within the KBr matrix.

e Pellet Formation:
o Transfer the mixture to a pellet die.

o Place the die into a hydraulic press and connect it to a vacuum pump to remove entrapped
air and moisture, which can cause scattering or unwanted absorption bands.

o Apply pressure (typically 8-10 tons) for several minutes until a clear, transparent pellet is
formed.

e Analysis:

o Carefully remove the transparent pellet from the die and place it in the sample holder of
the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment first, then acquire the
sample spectrum (typically scanning from 4000 to 400 cm™1).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering insights into its structure.
Electrospray lonization (ESI) is an ideal "soft" ionization technique for this molecule as it
minimizes fragmentation, allowing for clear observation of the molecular ion.[10]

Table 4: Expected ESI-MS Data
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lonization Mode miz (amu) lon Assignment

Positive (ESI+) 203.08 [M+H]*

Positive (ESI+) 185.07 [M+H - H20]*

Positive (ESI+) 158.07 [M+H - COOH]™* or [C1oH10N2]*

[CaHsN2]* (Protonated

Positive (ESI+) 81.05 ]
Pyrazolylmethyl cation)

Negative (ESI-) 201.07 [M-H]~

| Negative (ESI-) | 157.07 | [M-H - CO2]~ |

Masses are calculated based on the molecular formula C11H10N20:2.

Expertise & Causality:

 In positive ion mode (ESI+), the molecule is readily protonated, likely on one of the pyrazole
nitrogen atoms, to give the [M+H]* ion at m/z 203.08.

o Common fragmentation pathways include the loss of water ([M+H - H20]*) and the loss of
the carboxyl group as a radical.

o The most significant fragmentation is often the cleavage of the benzylic C-C bond, leading to
the loss of the carboxyl group, or the C-N bond of the methylene bridge. A key fragment
observed is often the pyrazolylmethyl cation at m/z 81.05.

 In negative ion mode (ESI-), deprotonation of the highly acidic carboxylic acid proton occurs,
yielding the [M-H]~ ion at m/z 201.07. A characteristic fragmentation for deprotonated
benzoic acids is the loss of carbon dioxide (44 amu), resulting in a fragment at m/z 157.07.
[11]
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Figure 3: Proposed ESI+ Fragmentation Pathway

Experimental Protocol: ESI-MS Data Acquisition

e Sample Preparation:

o Prepare a dilute solution of the sample (~1-10 pg/mL) in a suitable solvent mixture such as
50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium
hydroxide for negative mode. Formic acid aids in protonation for ESI+.

e Instrumentation (LC-QTOF MS):

o Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

o Set the ESI source parameters: capillary voltage typically between 3-4.5 kV, nebulizer gas
pressure, and drying gas flow and temperature optimized for the specific instrument and
solvent system.

o Data Acquisition:

o Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500
amu).
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o For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 203.08)
in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert
gas (e.g., argon or nitrogen) in a collision cell to generate product ions, which are then
analyzed in the second mass analyzer.

Conclusion

The collective spectroscopic data from NMR, FT-IR, and MS provides a definitive and multi-
faceted confirmation of the structure of 4-(1H-pyrazol-1-ylmethyl)benzoic acid. *H and 3C
NMR spectroscopy elucidates the precise carbon-hydrogen framework, FT-IR confirms the
presence of key functional groups, particularly the hydrogen-bonded carboxylic acid, and mass
spectrometry verifies the molecular weight and provides insight into the molecule's stability and
fragmentation patterns. The protocols and interpretations provided in this guide offer a robust
framework for the validation and quality control of this compound in a research or industrial
setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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